4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
CAS No.: 439111-50-9
Cat. No.: VC5930804
Molecular Formula: C23H31N3O3
Molecular Weight: 397.519
* For research use only. Not for human or veterinary use.
![4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide - 439111-50-9](/images/structure/VC5930804.png)
Specification
CAS No. | 439111-50-9 |
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Molecular Formula | C23H31N3O3 |
Molecular Weight | 397.519 |
IUPAC Name | 4-(4-tert-butylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C23H31N3O3/c1-23(2,3)19-7-5-17(6-8-19)21(27)18-15-20(25-16-18)22(28)24-9-4-10-26-11-13-29-14-12-26/h5-8,15-16,25H,4,9-14H2,1-3H3,(H,24,28) |
Standard InChI Key | XUIMAAKUCQGVHY-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Properties
The compound has a molecular formula of and a molecular weight of 397.5 g/mol . Its IUPAC name, 4-(4-tert-butylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide, reflects three key structural domains:
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A pyrrole-2-carboxamide core, which is a heterocyclic motif frequently employed in kinase inhibitor design due to its hydrogen-bonding capacity .
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A 4-(tert-butyl)benzoyl substituent at the pyrrole’s 4-position, introducing steric bulk and lipophilicity.
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A 3-morpholinopropyl side chain linked via an amide bond, enhancing solubility and potential target engagement through morpholine’s oxygen atom .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 397.5 g/mol | |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 | |
InChIKey | XUIMAAKUCQGVHY-UHFFFAOYSA-N | |
Topological Polar Surface Area | 67.8 Ų |
Spectroscopic and Computational Data
The InChIKey (XUIMAAKUCQGVHY-UHFFFAOYSA-N) serves as a unique identifier for database searches . Computational models predict a topological polar surface area of 67.8 Ų, suggesting moderate membrane permeability . The tertiary butyl group () contributes to a logP value indicative of lipophilicity, a trait critical for blood-brain barrier penetration in neuroactive compounds .
Synthesis and Structural Analogues
Synthetic Routes
While no explicit synthesis protocol for this compound is disclosed in the provided sources, its structure suggests a multistep approach involving:
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Pyrrole core functionalization: Acylation at the 4-position using 4-(tert-butyl)benzoyl chloride.
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Amide coupling: Reaction of pyrrole-2-carboxylic acid with 3-morpholinopropylamine via carbodiimide-mediated coupling .
Table 2: Hypothetical Synthesis Steps
Step | Reaction | Reagents/Conditions |
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1 | Friedel-Crafts acylation | 4-(tert-butyl)benzoyl chloride, AlCl₃ |
2 | Carboxamide formation | EDC/HOBt, DMF, 3-morpholinopropylamine |
Structural Analogues and SAR Insights
The compound shares motifs with kinase inhibitors such as gefitinib (EGFR inhibitor) and imatinib (BCR-ABL inhibitor), which utilize aryl carboxamide groups for target binding . The morpholine moiety, as seen in vemurafenib, often enhances solubility and kinase selectivity .
ADME-Tox Predictions
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Absorption: Moderate bioavailability due to balanced lipophilicity (clogP ~3.5).
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Metabolism: Likely hepatic oxidation via CYP3A4, given the tert-butyl and morpholine groups .
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Toxicity: Potential off-target effects on cardiac ion channels (hERG inhibition risk) .
Research Gaps and Future Directions
Despite its intriguing structure, 4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide lacks publicly available in vitro or in vivo data. Priority research areas include:
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Kinase profiling assays to identify primary targets.
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Synthetic optimization to improve potency and selectivity.
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Pharmacokinetic studies in preclinical models.
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